

# Application Notes: Meropenem in Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Meropenem |           |
| Cat. No.:            | B000701   | Get Quote |

#### Introduction

**Meropenem** is a broad-spectrum carbapenem antibiotic, highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial cell wall synthesis.[2] Despite its potency, **Meropenem**'s clinical application is challenged by a short plasma half-life, requiring frequent high-dose administrations, and the global rise of antimicrobial resistance.[1][3] Encapsulating **Meropenem** into novel drug delivery systems (NDDS) presents a promising strategy to overcome these limitations. These systems can protect the drug from degradation, enable controlled and sustained release, improve its pharmacokinetic profile, and enhance its efficacy against resistant pathogens and biofilms.[3][4] This document provides an overview of various NDDS applications for **Meropenem**, supported by quantitative data and detailed experimental protocols.

#### **Liposomal Meropenem**

Liposomes are vesicular structures composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs.[5] For **Meropenem**, liposomal formulations have been shown to significantly enhance its antibacterial and antibiofilm activity, particularly against resistant strains like Pseudomonas aeruginosa.[6][7] The lipid bilayer can facilitate penetration into bacterial biofilms, a key challenge in treating chronic infections.[5]

Quantitative Data Summary: Liposomal Meropenem



| Formulati<br>on                           | Particle<br>Size (nm) | Zeta<br>Potential<br>(mV) | Encapsul<br>ation<br>Efficiency<br>(%) | Loading<br>Capacity<br>(%) | Key<br>Finding                                                             | Referenc<br>e |
|-------------------------------------------|-----------------------|---------------------------|----------------------------------------|----------------------------|----------------------------------------------------------------------------|---------------|
| Meropene<br>m-loaded<br>Liposomes         | 100.4                 | Not<br>Specified          | 61.3%                                  | 38.7%                      | MIC for P. aeruginosa reduced from >100 µg/ml to ≤6.25 µg/ml.[6]           | [6]           |
| Cationic<br>Liposomes<br>(PC/DOPE/<br>SA) | ~100                  | Not<br>Specified          | Not<br>Specified                       | Not<br>Specified           | 2-4 times lower MIC against sensitive P. aeruginosa compared to free drug. | [8]           |

## **Polymeric and Lipid Nanoparticles**

Nanoparticles, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and chitosan nanoparticles, offer a versatile platform for **Meropenem** delivery.[3][9][10] These systems can improve drug stability, provide controlled release, and enhance antibacterial activity.[11][12] Chitosan, a natural polymer, is particularly advantageous due to its biocompatibility, biodegradability, and intrinsic antibacterial properties.[1][10]

Quantitative Data Summary: Meropenem-Loaded Nanoparticles



| Formulation<br>Type                           | Particle<br>Size (nm)   | Zeta<br>Potential<br>(mV) | Encapsulati<br>on<br>Efficiency<br>(%) | Key Finding                                                                                | Reference   |
|-----------------------------------------------|-------------------------|---------------------------|----------------------------------------|--------------------------------------------------------------------------------------------|-------------|
| Solid Lipid<br>Nanoparticles<br>(SLN)         | 112.61 ± 0.66           | -20.43 ± 0.99             | 89.94 ±<br>1.26%                       | Prolonged in vitro antibacterial activity against E. coli.[9][12]                          | [9][11][12] |
| Nanostructur<br>ed Lipid<br>Carriers<br>(NLC) | 126.5 ± 0.9             | +0.967                    | 79.1 ± 2.3%                            | Sustained release of 81.5% over 48h; enhanced skin permeation. [13]                        | [13][14]    |
| Chitosan<br>Nanoparticles                     | 191.5                   | +27.3                     | 88.32%                                 | Similar antibacterial effects as free drug but at significantly lower concentration s.[10] | [10]        |
| Chitosan<br>Nanoparticles                     | Spherical,<br>Nanosized | Not Specified             | 76.3%                                  | Exceptional improvement of survival and bacterial clearance in a septic rat model.[1]      | [1]         |



| Niosome<br>Nanoparticles            | 51.3 ± 5.84 | Not Specified | 84.86 ±<br>3.14% | Increased antibacterial activity by 4-6 times compared to free meropenem against MRSA.[15] [16] | [15][16] |
|-------------------------------------|-------------|---------------|------------------|-------------------------------------------------------------------------------------------------|----------|
| Meropenem-<br>Honey<br>Chitosan NPs | 119.885     | Not Specified | 88.33 ±<br>0.97% | Enhanced antibiofilm efficacy against S. aureus at sub-MIC levels.[17]                          | [17]     |

## **Microspheres**

Microspheres are carrier systems that can be fabricated from a variety of natural or synthetic polymers to achieve controlled or targeted drug delivery.[18][19] Pectin microspheres coated with a pH-sensitive polymer like Eudragit S-100 have been developed for colon-targeted delivery of **Meropenem**.[20] This approach protects the drug from the acidic environment of the upper gastrointestinal tract, releasing it in the colon to treat local infections.[20]

Quantitative Data Summary: Meropenem-Loaded Microspheres



| Formulation                          | Average<br>Size (µm) | Entrapment<br>Efficiency<br>(%) | In Vitro<br>Release<br>(12h) | Key Finding                                                  | Reference |
|--------------------------------------|----------------------|---------------------------------|------------------------------|--------------------------------------------------------------|-----------|
| Pectin<br>Microspheres<br>(Uncoated) | 10.24                | 70.25%                          | 97.3%                        | Rapid release<br>not suitable<br>for colon<br>targeting.     | [20]      |
| Pectin<br>Microspheres<br>(Coated)   | Not Specified        | 70.25%                          | 83.7%                        | Slower release profile suitable for targeted colon delivery. | [20]      |

## **Hydrogels**

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for drug delivery.[21][22] An injectable, in-situ gelling hydrogel containing **Meropenem** has been developed as a potential artificial vitreous substitute for ophthalmic applications, providing sustained drug release and inhibiting bacterial growth.[23] Alginate hydrogels have also been used in combination with microbeads to deliver both **Meropenem** and bacteriophages, showing enhanced activity against P. aeruginosa biofilms.[24][25]

Quantitative Data Summary: **Meropenem**-Loaded Hydrogels



| Formulation                             | Key Properties                                            | In Vitro<br>Release                                         | Key Finding                                                    | Reference |
|-----------------------------------------|-----------------------------------------------------------|-------------------------------------------------------------|----------------------------------------------------------------|-----------|
| HA-PESCE<br>Hydrogel                    | Injectable, >90%<br>transparency,<br>96% water<br>content | Sustained<br>release via<br>Fickian diffusion               | Strongly inhibits the growth of E. coli and S. aureus.         | [23]      |
| Alginate<br>Hydrogel with<br>Microbeads | Dual delivery of<br>Meropenem and<br>bacteriophages       | Retained<br>antimicrobial<br>activity for 8 days<br>at 37°C | Enhanced<br>activity against P.<br>aeruginosa<br>biofilms.[24] | [24][25]  |

## **Experimental Protocols**

This section provides detailed methodologies for the preparation and characterization of **Meropenem**-loaded novel drug delivery systems.

#### **Logical Workflow for NDDS Development**

The general workflow for developing and evaluating a **Meropenem**-loaded novel drug delivery system involves formulation, characterization, and efficacy testing.





Click to download full resolution via product page

Caption: General workflow for Meropenem-NDDS development.



# Protocol 1: Preparation of Meropenem-Loaded Liposomes (Ethanol Injection Method)

This protocol is adapted from the modified ethanol injection method.[6]

- Preparation of Lipid Phase: Dissolve phosphatidylcholine, cholesterol, and Meropenem in ethanol.
- Preparation of Aqueous Phase: Prepare an aqueous medium (e.g., phosphate-buffered saline, pH 7.4).
- Injection: While mixing the aqueous phase with a high-speed homogenizer (e.g., at 20,000 rpm), slowly inject the ethanolic lipid phase into the aqueous medium.
- Solvent Evaporation: Continue mixing to allow for the formation of liposomes and the evaporation of ethanol. This can be further facilitated by using a rotary evaporator.
- Purification: Remove non-encapsulated **Meropenem** by centrifugation or dialysis against the aqueous buffer.
- Storage: Store the resulting liposomal suspension at 4°C.

# Protocol 2: Preparation of Meropenem-Loaded Solid Lipid Nanoparticles (Hot Homogenization & Ultrasonication)

This protocol is based on the method used for preparing Meropenem-loaded SLNs.[9][11][12]

- Preparation of Lipid Phase: Melt the solid lipid (e.g., Glyceryl Monostearate) by heating it to 5-10°C above its melting point. Dissolve **Meropenem** in the molten lipid.
- Preparation of Aqueous Phase: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.
- Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-inwater emulsion.



- Ultrasonication: Immediately subject the hot pre-emulsion to high-power probe ultrasonication for a defined period (e.g., 15 minutes) to reduce the particle size to the nanometer range.
- Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with **Meropenem** encapsulated within.
- Washing and Collection: Centrifuge the SLN dispersion to collect the nanoparticles, and wash with distilled water to remove excess surfactant. The final product can be lyophilized for long-term storage.

#### **Workflow for SLN Preparation**



Click to download full resolution via product page



Caption: Hot homogenization and ultrasonication workflow.

## Protocol 3: Characterization - Encapsulation Efficiency (EE%)

- Separation of Free Drug: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes at 4°C) to pellet the Meropenem-loaded nanoparticles.
- Quantification of Free Drug: Carefully collect the supernatant, which contains the
  unencapsulated (free) Meropenem. Measure the concentration of Meropenem in the
  supernatant using a validated analytical method such as High-Performance Liquid
  Chromatography (HPLC) with UV detection (λmax ≈ 298 nm).[10]
- Calculation: Calculate the Encapsulation Efficiency using the following formula: EE (%) =
   [(Total Drug Amount Free Drug Amount) / Total Drug Amount] x 100

# Protocol 4: In Vitro Efficacy - Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method.[10]

- Preparation of Inoculum: Culture the target bacterial strain (e.g., P. aeruginosa, S. aureus) overnight. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10<sup>8</sup> CFU/mL).
- Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of (a) free
   Meropenem and (b) Meropenem-loaded nanoparticles in Mueller-Hinton Broth (MHB). The concentration range should span the expected MIC values.
- Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.



#### **Logical Diagram for Enhanced Efficacy**



Click to download full resolution via product page

Caption: Benefits of **Meropenem** encapsulation in NDDS.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ultrahigh antibacterial efficacy of meropenem-loaded chitosan nanoparticles in a septic animal model PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

#### Methodological & Application





- 3. researchgate.net [researchgate.net]
- 4. Novel Drug Delivery Systems ScienceOpen [scienceopen.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation and study of antimicrobial activity of nanoliposomal meropenem against Pseudomonas aeruginosa isolates PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Optimization of Meropenem-Loaded Solid Lipid Nanoparticles: In Vitro Evaluation and Molecular Modeling | Semantic Scholar [semanticscholar.org]
- 10. Evaluating the antibacterial effect of meropenem-loaded chitosan/sodium tripolyphosphate (TPP) nanoparticles on Acinetobacter baumannii isolated from hospitalized patients PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Optimization of Meropenem-Loaded Solid Lipid Nanoparticles: In Vitro Evaluation and Molecular Modeling PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Meropenem-Loaded Nanostructured Lipid Carriers For Skin and Soft Tissue Infection Caused by Staphylococcus aureus: Formulation, Design, and Evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Fabrication and antimicrobial properties of novel meropenem-honey encapsulated chitosan nanoparticles against multiresistant and biofilm-forming Staphylococcus aureus as a new antimicrobial agent PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. journals.stmjournals.com [journals.stmjournals.com]
- 20. scribd.com [scribd.com]
- 21. phadtarepharmacy.edu.in [phadtarepharmacy.edu.in]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 23. Meropenem loaded 4-arm-polyethylene-succinimidyl-carboxymethyl ester and hyaluronic acid based bacterial resistant hydrogel PubMed [pubmed.ncbi.nlm.nih.gov]



- 24. Alginate microbeads and hydrogels delivering meropenem and bacteriophages to treat Pseudomonas aeruginosa fracture-related infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Meropenem in Novel Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000701#application-of-meropenem-in-novel-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com